6-Methylpyridine-2-carbonyl bromide
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Overview
Description
6-Methylpyridine-2-carbonyl bromide is an organic compound with the molecular formula C7H6BrNO It is a derivative of pyridine, where the bromine atom is attached to the carbonyl carbon at the 2-position, and a methyl group is attached to the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyridine-2-carbonyl bromide typically involves the bromination of 6-methylpyridine-2-carboxylic acid. The reaction is carried out using brominating agents such as phosphorus tribromide (PBr3) or bromine (Br2) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction conditions often require controlled temperatures to ensure the selective bromination at the carbonyl carbon.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Methylpyridine-2-carbonyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form 6-methylpyridine-2-carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: 6-Methylpyridine-2-carboxylic acid.
Reduction: 6-Methylpyridine-2-methanol.
Scientific Research Applications
6-Methylpyridine-2-carbonyl bromide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methylpyridine-2-carbonyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group can participate in various addition and condensation reactions, making the compound versatile in synthetic chemistry. Molecular targets and pathways include interactions with enzymes and proteins, leading to potential biological effects.
Comparison with Similar Compounds
6-Methylpyridine-2-carboxylic acid: Similar structure but lacks the bromine atom.
2-Bromopyridine: Lacks the methyl group at the 6-position.
6-Methylpyridine: Lacks both the carbonyl and bromine groups.
Uniqueness: 6-Methylpyridine-2-carbonyl bromide is unique due to the presence of both the bromine and carbonyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
73691-25-5 |
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Molecular Formula |
C7H6BrNO |
Molecular Weight |
200.03 g/mol |
IUPAC Name |
6-methylpyridine-2-carbonyl bromide |
InChI |
InChI=1S/C7H6BrNO/c1-5-3-2-4-6(9-5)7(8)10/h2-4H,1H3 |
InChI Key |
TXYIJBJZJZQKRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)Br |
Origin of Product |
United States |
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